Ceftizoxime

Vue d'ensemble

Description

Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. It is known for its broad-spectrum activity against both aerobic and anaerobic gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, this compound is resistant to hydrolysis by beta-lactamases, making it effective against beta-lactamase-producing bacteria .

Applications De Recherche Scientifique

Ceftizoxime has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of beta-lactamase resistance and antibiotic synthesis.

Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Mécanisme D'action

Target of Action

Ceftizoxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival .

Mode of Action

This compound interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall, leads to the weakening of the cell wall’s integrity, resulting in bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, this compound disrupts the biosynthesis and assembly of the cell wall . This disruption leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .

Pharmacokinetics

This compound is mainly excreted by the kidneys, with renal and total clearance determined at two different steady states . The drug has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The protein binding of this compound in subjects with normal renal function is 31%, and the haemodialysis clearance of this compound is 44.8 ± 21.5 ml/min .

Result of Action

The primary result of this compound’s action is the lysis and death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cell wall to weaken, leading to cell lysis and death . This makes this compound effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Action Environment

This compound retains its potency in aqueous solution at 4°C for about 3 months . Even after 4 months, some residual activity can be found . This suggests that the stability and efficacy of this compound can be influenced by environmental factors such as temperature and storage conditions .

Analyse Biochimique

Biochemical Properties

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Cellular Effects

This compound, by binding to PBPs, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Molecular Mechanism

The mechanism of action of this compound involves its binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . It’s possible that this compound interferes with an autolysin inhibitor .

Temporal Effects in Laboratory Settings

This compound is stable in vitro against a variety of β-lactamases, including most R plasmid-mediated enzymes . It’s also reported to be safe and effective in aged patients and in patients with hematologic disorders .

Dosage Effects in Animal Models

In animal studies, high concentrations of this compound were attained in the sera of all test animals and in the tissues of rats after parenteral dosing . The serum concentrations of this compound were higher than those of other antibiotics in large animals (dogs and monkeys), but were lower in small animals (mice and rats) .

Metabolic Pathways

This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . About 80% of this compound is excreted unchanged in the 24-h urine of all species tested .

Transport and Distribution

The mean apparent volume of distribution of this compound ranges between 15 - 28L . It’s excreted virtually unchanged by the kidneys in 24 hours .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the bacterial cell wall where it binds to PBPs .

Méthodes De Préparation

Ceftizoxime can be synthesized through multiple routes. One common method involves the condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . Another method uses methoxybenzyl ester as a raw material, which undergoes multiple steps including the removal of blocking groups and salt formation . Industrial production often involves optimizing reaction conditions to improve yield and purity, such as using gel chromatography for purification .

Analyse Des Réactions Chimiques

Ceftizoxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the side chains of this compound, potentially altering its pharmacological properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Ceftizoxime is often compared with other third-generation cephalosporins such as cefotaxime and ceftazidime. While all three compounds share a similar mechanism of action, this compound has unique features:

Propriétés

| Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor. | |

Numéro CAS |

68401-81-0 |

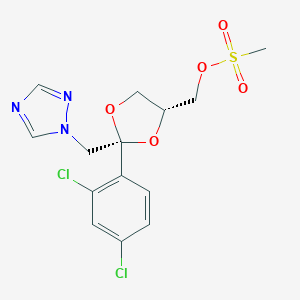

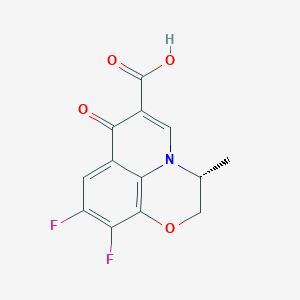

Formule moléculaire |

C13H13N5O5S2 |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |

Clé InChI |

NNULBSISHYWZJU-LDYMZIIASA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

SMILES isomérique |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Apparence |

Off-White to Pale Yellow Solid |

melting_point |

>230ºC |

| 68401-81-0 | |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

68401-82-1 (mono hydrochloride salt) |

Solubilité |

2.29e-01 g/L |

Synonymes |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ceftizoxime exert its antibacterial effect?

A1: this compound, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Does this compound's affinity for PBPs differ from its stereoisomer?

A2: Yes, research has shown that this compound exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []

Q3: Are there morphological changes in bacteria exposed to this compound?

A3: While both this compound and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, this compound does so at higher concentrations. Additionally, this compound elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.

Q5: How stable is this compound in the presence of β-lactamases compared to other β-lactams?

A5: this compound demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []

Q6: Is this compound compatible with compound amino acid injection?

A6: Yes, research indicates that this compound sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of this compound. []

Q7: How is this compound metabolized and excreted?

A7: Studies in rats and dogs reveal that this compound undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []

Q8: How does renal function affect this compound pharmacokinetics?

A8: this compound clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, this compound half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []

Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in this compound disposition?

A9: MRP4 plays a role in the renal tubular secretion of this compound. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for this compound, indicating MRP4's involvement in its elimination. []

Q10: Does the presence of mastitis in animals influence this compound pharmacokinetics?

A10: Yes, mastitis significantly alters the pharmacokinetic profile of this compound. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]

Q11: Is this compound effective against anaerobic bacteria?

A11: While this compound demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining this compound with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to this compound alone. []

Q12: How does this compound compare to other antibiotics for surgical prophylaxis?

A12: Clinical trials suggest that single-dose this compound is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, this compound combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []

Q13: Is this compound a suitable alternative to amikacin in neonatal sepsis treatment?

A13: A randomized clinical trial indicated that this compound, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest this compound could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []

Q14: What is the prevalence of resistance to third-generation cephalosporins like this compound?

A14: Resistance to third-generation cephalosporins, including this compound, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []

Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?

A15: Research suggests that exposure to beta-lactam antibiotics, including this compound, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []

Q16: Are there any reports of serious adverse reactions associated with this compound?

A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving this compound. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []

Q17: What analytical techniques are used to quantify this compound?

A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)